

A Technical Guide to the Physiological Effects of Cholecystokinin-33 (CCK-33) Administration

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Compound of Interest

Compound Name: Cck-33

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Audience: Researchers, scientists, and drug development professionals.

Abstract

Cholecystokinin-33 (**CCK-33**), a 33-amino acid peptide hormone, is a crucial regulator of physiological processes, primarily centered around the gastrointestinal (GI) system.^{[1][2]} Synthesized and secreted by enteroendocrine L-cells in the proximal small intestine in response to dietary fats and proteins, **CCK-33** orchestrates a series of coordinated events to optimize nutrient digestion and absorption.^{[2][3]} Its effects extend beyond the gut, influencing satiety and other central nervous system functions. This document provides a comprehensive technical overview of the physiological effects of exogenously administered **CCK-33**, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular signaling pathways.

Core Physiological Effects in the Gastrointestinal System

The primary and most well-characterized effects of **CCK-33** are on the gallbladder, pancreas, and overall GI motility. These actions are predominantly mediated by the Cholecystokinin-A (CCK-A) receptor.^{[4][5]}

Stimulation of Gallbladder Contraction

CCK-33 is the principal hormonal stimulus for postprandial gallbladder contraction, leading to the release of bile into the duodenum to aid in the emulsification and digestion of fats.[4][6][7]

- Mechanism: **CCK-33** binds to CCK-A receptors located on gallbladder smooth muscle cells and potentially on interstitial cells of Cajal, initiating a signaling cascade that leads to smooth muscle contraction.[4][5] It also acts on vagal afferents to stimulate the release of acetylcholine, which further promotes contraction.[4][7]
- Dose-Response: The administration of **CCK-33** results in a significant, dose-dependent reduction in gallbladder volume.[8][9] Studies have established that even physiological plasma concentrations of CCK are sufficient to stimulate gallbladder contraction.[6][9] The threshold for stimulating gallbladder contraction has been observed with an infusion of 0.8 pmol/kg/h of CCK.[9]
- Modulating Factors: The responsiveness of the gallbladder to **CCK-33** can be influenced by factors such as blood glucose levels. Acute hyperglycemia has been shown to significantly reduce gallbladder contraction in response to **CCK-33** infusion.[8]

Stimulation of Pancreatic Exocrine Secretion

Originally termed "pancreozymin," CCK is a potent secretagogue for pancreatic digestive enzymes.[1][2]

- Mechanism: **CCK-33** stimulates pancreatic acinar cells to release a variety of digestive enzymes, including trypsin, chymotrypsin, amylase, and lipase.[3][10] This can occur through direct action on CCK-A receptors on the acinar cells or indirectly via vagal nerve pathways. [3]
- Local vs. Systemic Effects: Studies in animal models have demonstrated that **CCK-33** can stimulate pancreatic secretion via short enteropancreatic reflexes when administered locally to the duodenal area, even at low doses that are ineffective when given systemically.[11][12] [13] Higher, pharmacological doses stimulate secretion regardless of the administration route.[11]
- Quantitative Effects: Intravenous infusion of **CCK-33** at physiological doses (e.g., 2.5 pmol/kg/h) has been shown to significantly increase trypsin secretion in humans.[6]

Regulation of Gastrointestinal Motility

CCK-33 plays a key role in coordinating the motor functions of the GI tract to ensure optimal nutrient processing.[\[7\]](#)[\[14\]](#)

- **Gastric Emptying:** **CCK-33** inhibits gastric emptying, thereby regulating the rate at which chyme enters the duodenum.[\[2\]](#)[\[14\]](#)[\[15\]](#) This action helps to prevent overwhelming the digestive capacity of the small intestine. The effect is primarily on the liquid component of a meal.[\[15\]](#) This is achieved by relaxing the proximal stomach and increasing the tone of the pyloric sphincter.[\[14\]](#)[\[16\]](#)
- **Intestinal and Colonic Motility:** The effects of CCK on intestinal and colonic motility are complex. In some species, **CCK-33** modulates both propagating and non-propagating contractions in the intestine.[\[17\]](#) In the colon, CCK's effects are thought to be mediated primarily through actions on neurons in the myenteric plexus, which predominantly express CCK-A receptors.[\[18\]](#)

Systemic and Central Nervous System Effects

Induction of Satiety and Regulation of Food Intake

CCK-33 functions as a short-term satiety signal, contributing to the termination of a meal.[\[19\]](#)[\[20\]](#)

- **Mechanism:** This effect is primarily mediated by CCK-A receptors on vagal afferent neurons in the upper gastrointestinal tract.[\[1\]](#) These neurons project to the nucleus solitarius in the brainstem, which then communicates with higher brain centers like the hypothalamus to process satiety signals.[\[19\]](#)
- **Behavioral Effects:** Intravenous infusion of **CCK-33** in humans at physiological levels significantly decreases feelings of hunger, the desire to eat, and prospective food intentions, while increasing the sense of fullness.[\[21\]](#) This leads to a reduction in meal size.[\[22\]](#)[\[23\]](#) The reduction in food intake appears to result from earlier meal termination rather than a slower rate of eating.[\[23\]](#)

Endocrine Pancreatic Responses

CCK-33 can influence the secretion of pancreatic hormones. In human studies, intravenous injection of **CCK-33** at a pharmacological dose (100 pmol/kg) was found to increase basal plasma levels of insulin, somatostatin, and pancreatic polypeptide.[24] It also potentiated meal-induced insulin and pancreatic polypeptide responses.[24]

Role in the Central Nervous System

While CCK peptides are known to be involved in CNS functions, particularly anxiety and panic, this effect is more strongly associated with smaller CCK fragments like CCK-4 and CCK-8, which act on CCK-B receptors.[25][26][27] Studies suggest that **CCK-33**, acting as a CCK-A receptor agonist, is ineffective at inducing anxiety.[28] CCK-like peptides may also play a role in the modulation of pain perception.[20]

Cardiovascular Effects

The effects of **CCK-33** on the circulatory system can be complex and may be altered in disease states. In normal rats, **CCK-33** administration dose-dependently increased arterial blood pressure.[29] However, in rats with streptozotocin-induced diabetes, the same dose reduced arterial blood pressure, an effect that was partially normalized by insulin treatment.[29]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the administration of **CCK-33**.

Table 1: Dose-Response Effects of **CCK-33** on Gallbladder Contraction in Humans

CCK-33 Infusion Dose	Resulting Plasma CCK Increase (pmol/L)	Effect on Gallbladder Volume	Study Population	Reference
0.8 pmol/kg/h	1.3 ± 0.5	Threshold for stimulating contraction	Healthy Volunteers	[9]
2.5 pmol/kg/h	1.9 ± 0.3	Significant increase in bilirubin output (marker of contraction)	Healthy Volunteers	[6]
0.25 - 1.0 IDU/kg/h*	Not specified	Significant, dose-dependent volume reduction	Healthy Volunteers	[8]
0.40 IDU/kg (3.07 ng/kg)	Not specified	Determined as most effective infusion regimen for high Ejection Fraction (EF) with least variability	Healthy Volunteers	[30]

*Note: IDU = Ivy Dog Unit, a historical bioassay unit for CCK activity.

Table 2: Effects of **CCK-33** Administration on Pancreatic Enzyme Secretion

Subject	Administration Route & Dose	Parameter Measured	Key Finding	Reference
Pigs	Local (Gastro-duodenal artery) - 13 pmol/kg	Pancreatic juice volume, protein, and trypsin output	Significant increase in secretion	[13]
Pigs	Peripheral (IV) - 13 pmol/kg	Pancreatic juice volume, protein, and trypsin output	No significant secretory response	[11][13]
Pigs	Peripheral (IV) - 130 pmol/kg	Pancreatic protein and trypsin output	Significant stimulation of secretion	[11]

| Humans | Peripheral (IV) - 2.5 pmol/kg/h | Trypsin secretion | Significant increase from 0.5 to 1.4 KU/15 min | [6] |

Table 3: Effects of **CCK-33** on Satiety and Food Intake

Subject	Administration	Parameter Measured	Key Finding	Reference
Humans (Lean & Obese)	IV infusion (physiological levels)	Visual Analogue Scales (hunger, fullness, etc.)	Significant decrease in hunger, wish to eat, and prospective feeding intentions (P < 0.05)	[21]
Male Rats	Cranial Mesenteric Artery Infusion (0.05-0.25 nmol/kg)	Meal Size (MS) and Satiety Ratio (SR)	Significant reduction in MS and increase in SR	[22]

| Male Rats | Celiac Artery Infusion (0.05-0.25 nmol/kg) | Meal Size (MS) and Satiety Ratio (SR)
| No significant effect | [22] |

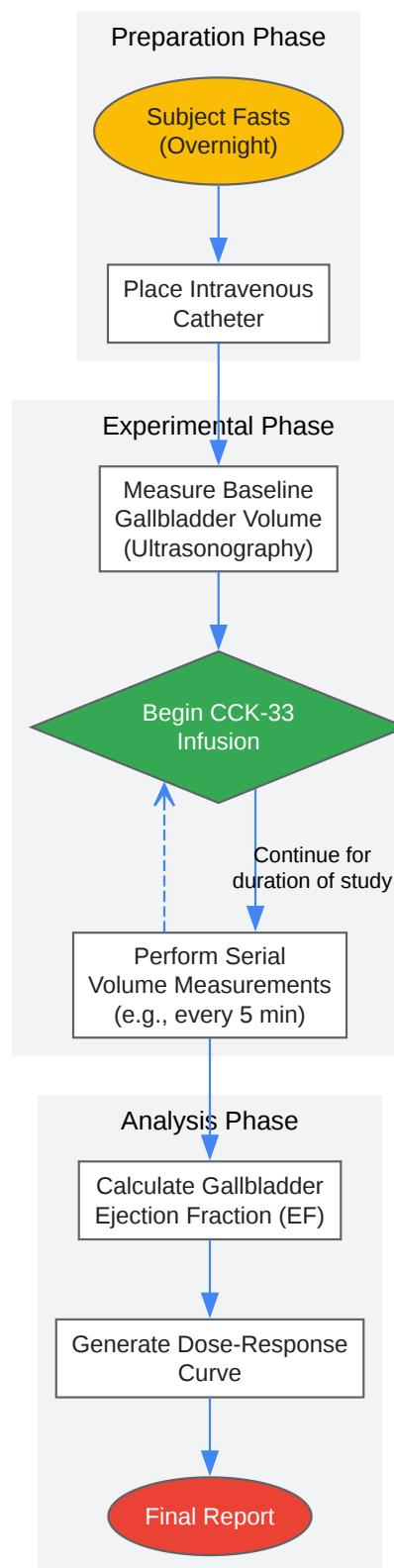
Key Experimental Protocols

Protocol for In Vivo Assessment of Gallbladder Contraction via Ultrasonography

This protocol outlines a typical methodology for quantifying the effect of **CCK-33** on gallbladder motility in human subjects.[8][9][31]

- Subject Preparation: Subjects fast overnight (minimum 8-10 hours) to ensure a basal, filled gallbladder state.
- Baseline Measurement: An intravenous catheter is placed. Gallbladder volume is measured using real-time ultrasonography. The maximal length, width, and depth are recorded to calculate the volume, often using the sum-of-cylinders method. Multiple baseline measurements are taken to ensure stability.

- **CCK-33 Infusion:** A controlled intravenous infusion of **CCK-33** is initiated. Doses can be administered in a stepwise manner (e.g., 0.25, 0.5, 1.0 IDU/kg/h), with each dose given for a set period (e.g., 30 minutes).[8]
- **Serial Volume Measurements:** Gallbladder volume is measured at regular intervals (e.g., every 5-10 minutes) throughout the infusion period.
- **Data Analysis:** The primary endpoint is the gallbladder ejection fraction (EF), calculated as: $EF (\%) = [(Fasting\ Volume - Minimal\ Residual\ Volume) / Fasting\ Volume] \times 100$. Dose-response curves can be generated by plotting EF against the **CCK-33** infusion rate or measured plasma CCK concentration.



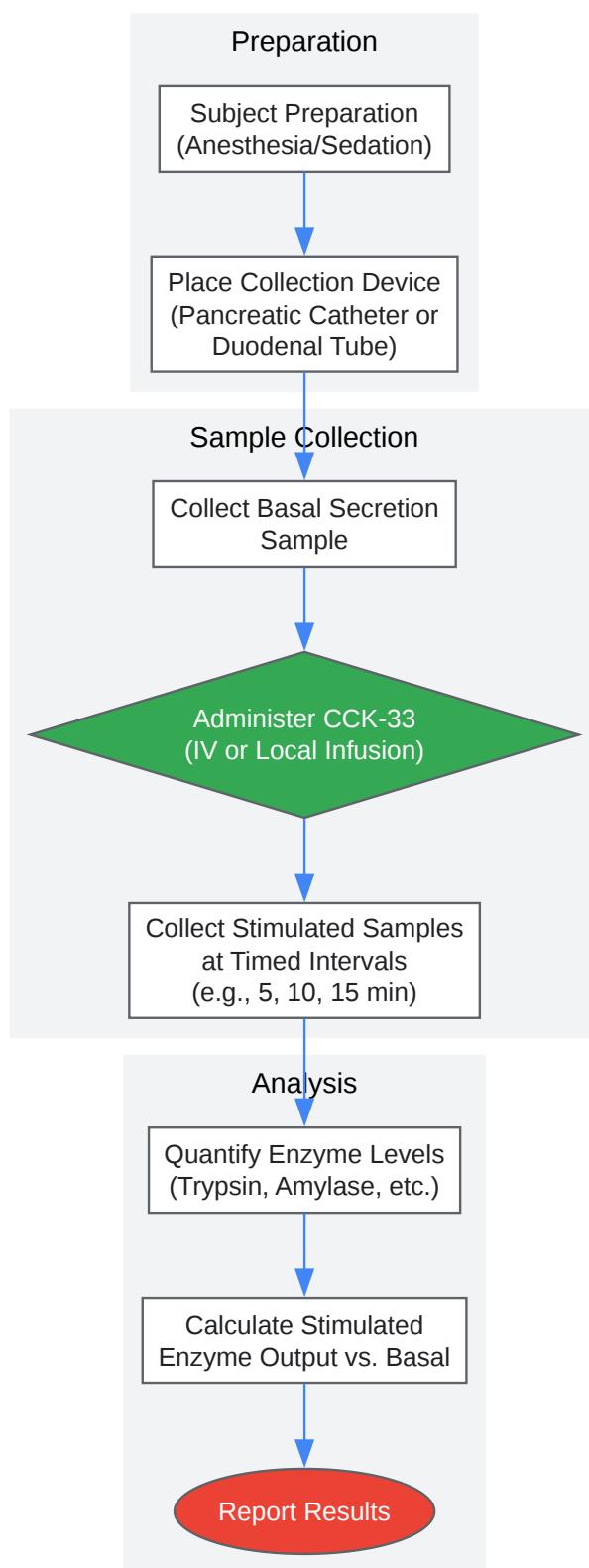
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Caption: Experimental workflow for assessing **CCK-33** induced gallbladder contraction.

Protocol for Quantification of Pancreatic Enzyme Secretion

This protocol describes a method for directly measuring pancreatic enzyme output following **CCK-33** stimulation in animal or human subjects.[11][32]

- Subject Preparation: Subjects are anesthetized (animal models) or sedated (human studies).
- Sample Collection Setup:
 - Animal Model: Catheters are surgically implanted directly into the pancreatic duct for pure pancreatic juice collection.[11]
 - Human Model: A multi-lumen tube or an endoscope is passed into the duodenum to aspirate duodenal fluid.[32]
- Basal Collection: A baseline period of sample collection is performed to measure basal secretion rates.
- **CCK-33** Administration: **CCK-33** is administered, typically as an intravenous bolus or continuous infusion. In some research models, it may be infused locally via a specific artery (e.g., gastroduodenal artery).[11]
- Timed Sample Collection: Following administration, samples of pancreatic juice or duodenal fluid are collected at specific time intervals (e.g., 5, 10, and 15 minutes post-stimulation).[32] Samples are immediately placed on ice or dry ice to preserve enzyme activity.
- Enzyme Quantification: The concentration and total output of specific enzymes (e.g., trypsin, amylase, lipase) in the collected samples are measured using established biochemical assays (e.g., spectrophotometry).
- Data Analysis: The stimulated enzyme output is calculated and compared to basal levels to determine the secretory response to **CCK-33**.



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Caption: Experimental workflow for measuring pancreatic enzyme secretion after **CCK-33**.

Molecular Mechanisms and Signaling Pathways

CCK Receptor Subtypes

Two main subtypes of CCK receptors have been identified:

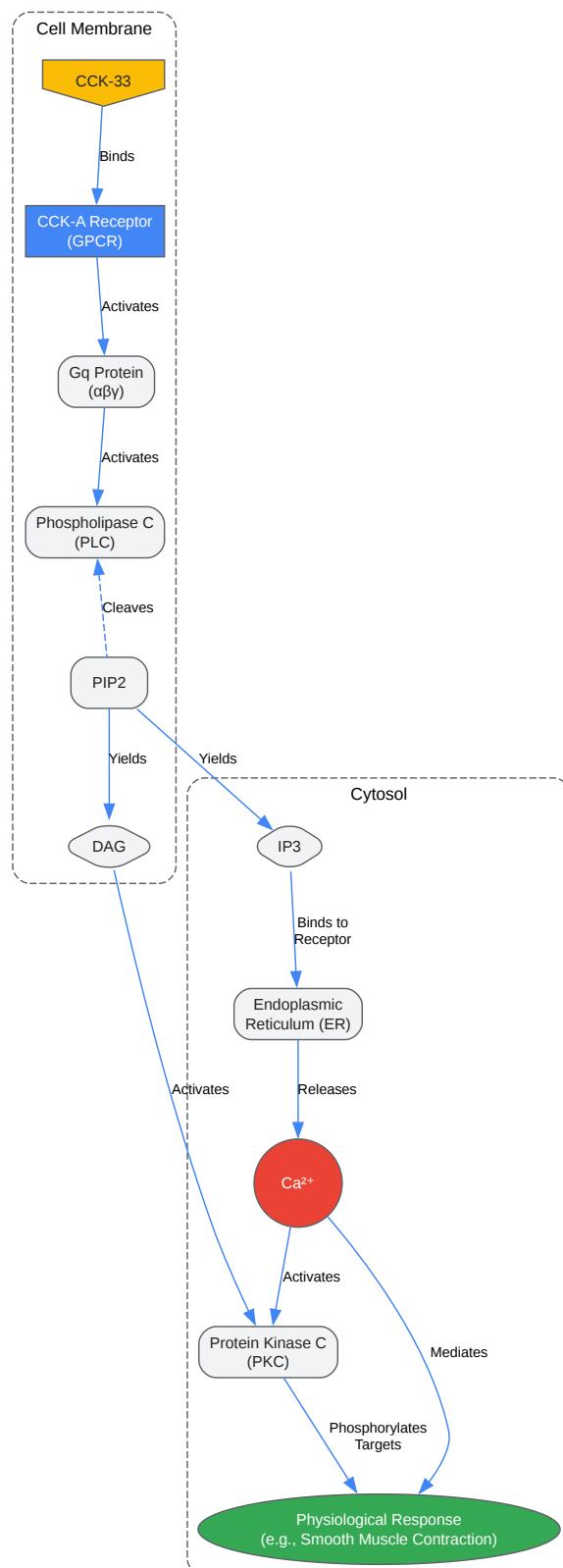
- CCK-A (Alimentary) Receptor: Has a high affinity for sulfated CCK peptides like **CCK-33** and CCK-8. It is the predominant subtype in the periphery, found in the gallbladder, pancreas, pyloric sphincter, and on vagal afferent neurons, mediating the primary digestive and satiety effects of CCK.[1][3][4]
- CCK-B (Brain) Receptor: Has a high affinity for both sulfated and non-sulfated CCK peptides, as well as for gastrin. It is the predominant subtype in the central nervous system and is implicated in anxiety and panic responses.[25][28][33]

CCK-A Receptor Signaling Pathway

The physiological effects of **CCK-33** in the gastrointestinal system are initiated by its binding to the CCK-A receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade involves the G β protein pathway.[16][34]

- Binding and Activation: **CCK-33** binds to the extracellular domain of the CCK-A receptor.
- G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein, G β , causing the G α q subunit to exchange GDP for GTP and dissociate from the G β dimer.
- PLC Activation: The activated G α q-GTP subunit binds to and activates the enzyme phospholipase C (PLC).
- Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca $^{2+}$) into the cytoplasm.

- PKC Activation: DAG remains in the cell membrane and, along with the increased intracellular Ca^{2+} , activates Protein Kinase C (PKC).
- Physiological Response: The surge in intracellular Ca^{2+} and the activation of PKC and other calcium-dependent proteins lead to the final physiological response, such as the contraction of smooth muscle cells in the gallbladder wall.

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